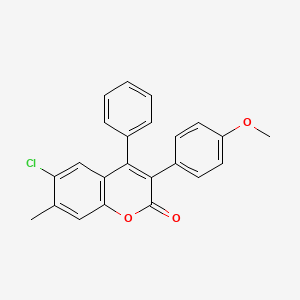

6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-7-methyl-4-phenylcoumarin

Übersicht

Beschreibung

6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-7-methyl-4-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chloro group, a methoxyphenyl group, a methyl group, and a phenyl group attached to the coumarin core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-7-methyl-4-phenylcoumarin typically involves multi-step organic reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The specific steps for synthesizing this compound may include:

Starting Materials: 4-methoxyphenol, 4-chlorobenzoyl chloride, and 3-methyl-4-phenylcoumarin.

Reaction Conditions: The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3) under reflux conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and the use of environmentally friendly solvents can contribute to sustainable industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-7-methyl-4-phenylcoumarin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of reduced coumarin derivatives.

Substitution: Formation of substituted coumarin derivatives.

Wissenschaftliche Forschungsanwendungen

The compound 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields, particularly in medicinal chemistry. This article focuses on the scientific research applications of this specific compound, highlighting its potential therapeutic effects, mechanisms of action, and relevant case studies.

Anticancer Activity

One of the most significant applications of 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylcoumarin is its potential anticancer activity. Research has indicated that coumarin derivatives can inhibit cancer cell proliferation through various mechanisms:

- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.

Case Study: In Vitro Studies

A study conducted on human breast cancer cell lines demonstrated that treatment with 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylcoumarin resulted in a significant reduction in cell viability compared to untreated controls. The compound was found to downregulate key oncogenes while upregulating tumor suppressor genes.

Antimicrobial Properties

Coumarin derivatives have shown promising antimicrobial activity against various pathogens. The introduction of chlorine and methoxy groups may enhance this activity.

- Mechanism : The antimicrobial effect is believed to be due to the disruption of bacterial cell membranes and interference with nucleic acid synthesis.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial properties against Staphylococcus aureus and Escherichia coli, 6-Chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylcoumarin exhibited significant inhibitory effects, indicating its potential as an antibacterial agent.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Coumarins have been studied for their anti-inflammatory properties.

- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, reducing inflammation.

Case Study: In Vivo Models

Research involving animal models of acute inflammation showed that administration of the compound significantly reduced edema and inflammatory markers compared to controls.

Summary Table of Applications

| Application | Mechanism | Findings |

|---|---|---|

| Anticancer | Induces apoptosis; cell cycle arrest | Reduced viability in breast cancer cell lines |

| Antimicrobial | Disrupts cell membranes; interferes with nucleic acids | Significant inhibition against S. aureus and E. coli |

| Anti-inflammatory | Inhibits cytokines; reduces COX-2 levels | Decreased edema in animal models |

Wirkmechanismus

The mechanism of action of 6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-7-methyl-4-phenylcoumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.

Pathways: Modulating signaling pathways, such as the inhibition of specific kinases or activation of transcription factors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Chloro-3-cyanochromone: A compound with a similar chloro group and coumarin core but with a cyano group instead of a methoxyphenyl group.

6-Chloro-3-indolyl-beta-D-galactopyranoside: A compound with a chloro group and an indole moiety, used as a chromogenic substrate in biochemical assays.

Uniqueness

6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-7-methyl-4-phenylcoumarin is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and phenyl groups contribute to its potential biological activities and applications in various fields.

Biologische Aktivität

6-Chloro-3-(4'-methoxyphenyl)-7-methyl-4-phenylcoumarin is a synthetic coumarin derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a coumarin backbone with specific substitutions that influence its biological activity:

- Chlorine atom at position 6

- Methoxy group at position 4' of the phenyl ring

- Methyl group at position 7

- Phenyl group at position 4

This unique structure contributes to its interaction with various biological targets.

Antioxidant Activity

Research indicates that coumarins, including 6-Chloro-3-(4'-methoxyphenyl)-7-methyl-4-phenylcoumarin, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage. A study demonstrated that derivatives with hydroxyl groups showed enhanced antioxidant activity due to their ability to donate electrons .

Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism involves the suppression of NF-κB activation, a key transcription factor in inflammatory responses . In a study using THP-1 monocytic cells, 6-Chloro-3-(4'-methoxyphenyl)-7-methyl-4-phenylcoumarin significantly reduced LPS-induced inflammation, suggesting its potential as an anti-inflammatory agent.

Antitumor Activity

6-Chloro-3-(4'-methoxyphenyl)-7-methyl-4-phenylcoumarin exhibits cytotoxic effects against various cancer cell lines. It has been reported to induce apoptosis in leukemia cells through the activation of caspase pathways and modulation of MAPK signaling cascades . In particular, the compound's ability to increase reactive oxygen species (ROS) levels has been linked to its pro-apoptotic activity.

The biological activities of 6-Chloro-3-(4'-methoxyphenyl)-7-methyl-4-phenylcoumarin can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound increases ROS production, leading to cellular apoptosis.

- Inhibition of Enzymatic Pathways : It inhibits key enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : The compound affects MAPK pathways, influencing cell survival and proliferation.

Study on Antioxidant Properties

A study conducted on various coumarin derivatives showed that 6-Chloro-3-(4'-methoxyphenyl)-7-methyl-4-phenylcoumarin demonstrated superior antioxidant activity compared to traditional antioxidants like vitamin C. The results indicated a dose-dependent response in scavenging free radicals .

Study on Anti-inflammatory Effects

In vivo experiments using rat models revealed that this coumarin derivative significantly reduced edema and inflammatory markers when administered prior to inflammatory stimuli. These findings support its potential therapeutic use in treating inflammatory diseases .

Eigenschaften

IUPAC Name |

6-chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClO3/c1-14-12-20-18(13-19(14)24)21(15-6-4-3-5-7-15)22(23(25)27-20)16-8-10-17(26-2)11-9-16/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIRAFKDCVHKOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.